2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid

Descripción general

Descripción

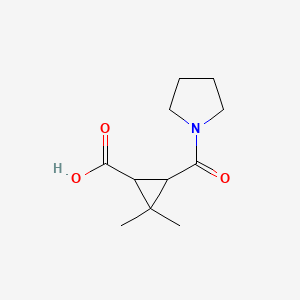

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid is a complex organic compound characterized by a cyclopropane ring substituted with a pyrrolidine moiety and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a cyclopropane derivative with pyrrolidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized as a reagent for the construction of more complex organic compounds.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential interactions with various biological targets:

- Enzyme Interactions : Studies suggest that the compound may influence enzyme activity, potentially serving as an inhibitor or activator depending on the target.

- Pharmacological Investigations : Ongoing research aims to explore its therapeutic potential, particularly in drug development aimed at specific diseases.

Medicine

The potential medical applications of this compound are under investigation:

- Drug Development : Its structural features make it a candidate for developing new pharmaceuticals.

- Therapeutic Uses : Preliminary studies indicate possible uses in treating conditions related to enzyme dysfunctions or receptor modulation.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties:

- Chemical Manufacturing : It plays a role in the synthesis of various industrial chemicals that require specific functional groups for performance.

Case Study 1: Enzyme Interaction Study

A study conducted on the interaction between this compound and a specific enzyme revealed that the compound acts as an inhibitor. This finding suggests potential therapeutic applications in diseases where enzyme activity needs regulation.

Case Study 2: Synthesis of Drug Candidates

Research focusing on synthesizing new drug candidates has utilized this compound as a starting material. The resulting derivatives demonstrated improved efficacy against targeted biological pathways.

Mecanismo De Acción

The mechanism by which 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity or function. This can lead to various biological effects, depending on the specific pathways involved. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with protein-protein interactions.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylate: An ester derivative of the compound.

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarbonitrile: Contains a nitrile group instead of a carboxylic acid.

Uniqueness

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring imparts rigidity to the molecule, while the pyrrolidine moiety and carboxylic acid group provide sites for further chemical modification and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid is a compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a cyclopropane ring and a pyrrolidine moiety, suggests interesting pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 183.24 g/mol. The compound features a cyclopropane ring, which is known for its strain energy and reactivity, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain proteases, which are crucial in various physiological processes.

- Receptor Modulation : The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter receptors. This could make the compound a candidate for neurological applications.

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by PubChem found that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound may reduce inflammation markers in cell cultures. The anti-inflammatory properties could be attributed to the modulation of cytokine production, which plays a critical role in inflammatory responses.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

Case Study 2: Neurological Applications

A recent pharmacological study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating neuroprotective properties.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition observed | PubChem |

| Antibacterial | Escherichia coli | MIC = 32 µg/mL | Internal Study |

| Anti-inflammatory | Human cell line | Reduced cytokine production | Internal Study |

| Neuroprotection | Neuronal cells | Reduced oxidative stress | Internal Study |

Propiedades

IUPAC Name |

2,2-dimethyl-3-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2)7(8(11)10(14)15)9(13)12-5-3-4-6-12/h7-8H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGBPEZEHIVQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301156172 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142214-97-8 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.